7,7-Dimethyloctanoic acid
Overview
Description
7,7-Dimethyloctanoic acid is a mixture of carboxylic acids with the common structural formula C₁₀H₂₀O₂. It is characterized by a molecular weight of 172.26 g/mol, a boiling point of 243-253°C, and a melting point of -39°C . This compound is known for its highly branched structure, which imparts unique properties such as hydrophobicity, acid and alkali resistance, and UV resistance .
Mechanism of Action
Target of Action
Neodecanoic acid is a mixture of carboxylic acids with the common structural formula C10H20O2 . It is a branched tertiary monocarboxylic acid containing 10 carbon atoms As a carboxylic acid, it can donate hydrogen ions if a base is present to accept them .
Mode of Action
Neodecanoic acid interacts with its targets through acid-base reactions. It donates hydrogen ions to bases, both organic and inorganic . This interaction can lead to changes in the chemical environment and potentially influence various biochemical reactions.
Biochemical Pathways
It is known that carboxylic acids like neodecanoic acid can participate in various biochemical reactions due to their ability to donate hydrogen ions .
Pharmacokinetics
Its physical properties such as a boiling point of 243-253 °c, a melting point of -39 °c, and a molecular weight of 17226 g/mol can influence its bioavailability and pharmacokinetic behavior.
Action Environment
Environmental factors can influence the action, efficacy, and stability of neodecanoic acid. For instance, its solubility in water is 0.025 g/100ml at 25 °C , which can affect its distribution and availability in aqueous environments. Furthermore, its reactivity and stability can be influenced by temperature and pH .
Biochemical Analysis
Biochemical Properties
Neodecanoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. As a carboxylic acid, it donates hydrogen ions in the presence of bases, leading to neutralization reactions . Neodecanoic acid interacts with various biomolecules, including amines and inorganic bases, through these neutralization reactions, which are accompanied by substantial heat evolution . These interactions are crucial for understanding the compound’s behavior in biological systems.
Cellular Effects
Neodecanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in neutralization reactions can affect the pH balance within cells, thereby impacting enzyme activity and metabolic processes . Additionally, neodecanoic acid’s interactions with proteins and other biomolecules can modulate cell signaling pathways, leading to changes in gene expression and cellular function.
Molecular Mechanism
At the molecular level, neodecanoic acid exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific context of its interactions . The compound’s ability to donate hydrogen ions plays a critical role in these interactions, influencing enzyme activity and gene expression. Neodecanoic acid’s molecular mechanism involves complex binding interactions that modulate biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of neodecanoic acid can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as pH and temperature, which can affect its long-term impact on cellular function . Studies have shown that neodecanoic acid can undergo degradation, leading to changes in its biochemical activity and effects on cells over extended periods.
Dosage Effects in Animal Models
The effects of neodecanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the impact of neodecanoic acid becomes more pronounced at specific dosage levels. Understanding these dosage effects is crucial for determining safe and effective use in various applications.
Metabolic Pathways
Neodecanoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular function. Neodecanoic acid’s role in these pathways highlights its importance in biochemical processes and its potential impact on metabolic health.
Transport and Distribution
Within cells and tissues, neodecanoic acid is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biochemical activity. Neodecanoic acid’s transport and distribution are critical for understanding its effects on cellular function and its potential therapeutic applications.
Subcellular Localization
Neodecanoic acid’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, highlighting the importance of understanding its distribution within cells. Neodecanoic acid’s subcellular localization plays a crucial role in its biochemical effects and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7,7-Dimethyloctanoic acid is synthesized through the alkylation reaction of nonylene with carbon monoxide . This process involves the rearrangement of isomers during alkylation, resulting in a mixture of isomers .
Industrial Production Methods: In industrial settings, neodecanoic acid is produced by the hydroformylation of olefins followed by hydrogenation. The process involves the use of catalysts such as rhodium or cobalt to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert neodecanoic acid to alcohols.
Substitution: It can undergo substitution reactions, particularly with bases, to form salts and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium hydroxide are typically employed.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Salts and esters.
Scientific Research Applications
7,7-Dimethyloctanoic acid has a wide range of applications in scientific research and industry:
Biology: Its derivatives are used in the formulation of biocompatible materials.
Medicine: this compound derivatives are explored for their potential use in drug delivery systems.
Comparison with Similar Compounds
- 2,2,3,5-Tetramethylhexanoic acid
- 2,4-Dimethyl-2-isopropylpentanoic acid
- 2,5-Dimethyl-2-ethylhexanoic acid
- 2,2-Dimethyloctanoic acid
- 2,2-Diethylhexanoic acid
Comparison: 7,7-Dimethyloctanoic acid is unique due to its highly branched structure, which imparts superior properties such as high hydrophobicity, excellent outdoor durability, and better viscosity control compared to its similar compounds . These properties make it particularly valuable in applications requiring high performance and stability.
Properties
IUPAC Name |
7,7-dimethyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIFGDQKSSMYHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Record name | NEODECANOIC ACID | |
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Record name | NEODECANOIC ACID | |
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DSSTOX Substance ID |
DTXSID00866704 | |
Record name | 7,7-Dimethyloctanoic acid | |
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Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Neodecanoic acid is a colorless liquid. (USCG, 1999), Liquid; Other Solid, Colorless liquid; [CAMEO], COLOURLESS LIQUID. | |
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Record name | Neodecanoic acid | |
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Boiling Point |
482 to 494 °F at 760 mmHg (USCG, 1999), 243-253 °C | |
Record name | NEODECANOIC ACID | |
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Flash Point |
201 °F (USCG, 1999), 94 °C c.c. | |
Record name | NEODECANOIC ACID | |
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Solubility |
Solubility in water, g/100ml at 25 °C: 0.025 (very poor) | |
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Density |
0.92 (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.91 | |
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Vapor Density |
Relative vapor density (air = 1): 5.9 | |
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Vapor Pressure |
0.007 [mmHg], Vapor pressure, Pa at 50 °C: 29 (calculated) | |
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CAS No. |
26896-20-8, 68412-21-5, 130776-67-9, 52627-73-3 | |
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Melting Point |
less than 104 °F (USCG, 1999), -39 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of neodecanoic acid is C10H20O2, and its molecular weight is 172.26 g/mol.
ANone: Researchers have characterized neodecanoic acid and its derivatives using various spectroscopic techniques, including Fourier transform infrared spectroscopy (FTIR) [], Nuclear Magnetic Resonance (NMR) [], and synchrotron X-ray absorption spectroscopy (XAS) []. FTIR helps identify functional groups like the carboxyl group, NMR provides insights into the molecule's structure and interactions, and XAS helps determine the electronic structure and coordination environment of metal complexes with neodecanoic acid.
ANone: Neodecanoic acid acts as a cation-exchanging extractant, forming complexes with metal ions in aqueous solutions and transferring them to an organic phase. The extraction efficiency is pH-dependent, with higher pH values generally favoring metal extraction [, , ].
ANone: Neodecanoic acid has been investigated for extracting various metal ions, including zinc(II), nickel(II), copper(II), cobalt(II), cadmium(II), manganese(II), lead(II), erbium(III), and scandium(III) [, , , ].
ANone: Yes, by controlling the pH and using synergistic mixtures with other extractants like diacylated ethylene amines or organophosphonic esters, selective extraction of specific metals like nickel and cobalt can be achieved [, , ].
ANone: Neodecanoic acid derivatives, such as neodecanoic acid vinyl ester, are used as monomers in emulsion polymerization reactions to produce polymers with specific properties [, , ].
ANone: The branched structure of neodecanoic acid introduces steric hindrance, influencing polymer properties like glass transition temperature, crystallinity, and degradation behavior [, ].
ANone: Polymers containing neodecanoic acid derivatives find applications in coatings, adhesives, cosmetics, and as additives in various materials [, , ].
ANone: Neodecanoic acid serves as a ligand in the preparation of metal catalysts, particularly neodymium-based catalysts used in the polymerization of 1,3-butadiene [, , ].
ANone: The use of neodecanoic acid can significantly improve the catalytic activity of neodymium-based catalysts by promoting the formation of monomeric neodymium species, leading to higher activity and improved polymer properties [, ].
ANone: Yes, computational studies have been conducted to model the active center of neodymium catalysts containing neodecanoic acid, providing insights into the reaction mechanism and factors influencing catalytic activity [].
ANone: Liposomal encapsulation has been investigated to improve the bioavailability and reduce the toxicity of platinum(II) complexes containing neodecanoic acid as leaving groups [, ]. This approach might be applicable to other neodecanoic acid derivatives.
ANone: While neodecanoic acid is considered relatively safe, responsible manufacturing practices and waste management strategies are crucial to minimize potential environmental impact []. Research on biodegradable alternatives and recycling methods is ongoing.
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